molecular formula C10H9N3 B13788502 2,2'-(Phenylazanediyl)diacetonitrile CAS No. 86273-74-7

2,2'-(Phenylazanediyl)diacetonitrile

Cat. No.: B13788502
CAS No.: 86273-74-7
M. Wt: 171.20 g/mol
InChI Key: HNROKQCMNJEPJZ-UHFFFAOYSA-N
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Description

2,2’-(Phenylazanediyl)diacetonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group attached to an azanediyl group, which is further connected to two acetonitrile groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylazanediyl)diacetonitrile typically involves the reaction of 2,2’-(phenylazanediyl)bis(ethan-1-ol) with appropriate reagents. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2,2’-(Phenylazanediyl)diacetonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylazanediyl)diacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(Phenylazanediyl)diacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Phenylazanediyl)diacetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in fluorescence studies, the compound undergoes nucleophilic addition reactions that result in changes in its fluorescence properties . These interactions are often mediated by the compound’s ability to transfer charge within its molecular structure.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2’-(Phenylazanediyl)diacetonitrile include:

Uniqueness

2,2’-(Phenylazanediyl)diacetonitrile is unique due to its specific phenylazanediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and sensitivity, such as in the detection of cyanide ions .

Properties

CAS No.

86273-74-7

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-[N-(cyanomethyl)anilino]acetonitrile

InChI

InChI=1S/C10H9N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,8-9H2

InChI Key

HNROKQCMNJEPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)CC#N

Origin of Product

United States

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